molecular formula C12H22N2O2 B14909409 n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide

n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide

Cat. No.: B14909409
M. Wt: 226.32 g/mol
InChI Key: SQHDTBOJBIYGHA-UHFFFAOYSA-N
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Description

n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further substituted with a 2-methyl-2-morpholinopropyl group.

Preparation Methods

The synthesis of n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-methyl-2-morpholinopropylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-(2-methyl-2-morpholin-4-ylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O2/c1-12(2,14-5-7-16-8-6-14)9-13-11(15)10-3-4-10/h10H,3-9H2,1-2H3,(H,13,15)

InChI Key

SQHDTBOJBIYGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CC1)N2CCOCC2

Origin of Product

United States

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